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molecular formula C21H17NO2 B8669217 9-Acridinecarboxylic acid, 9,10-dihydro-10-methyl-, phenyl ester CAS No. 161006-09-3

9-Acridinecarboxylic acid, 9,10-dihydro-10-methyl-, phenyl ester

Cat. No. B8669217
M. Wt: 315.4 g/mol
InChI Key: HPDWLZYFABRTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090571

Procedure details

Phenyl 10-methylacridinium-9-carboxylate trifluoromethanesulfonate (10 mg, 0.0216 mmol) was suspended in absolute ethanol (10 mL) and the mixture was refluxed for 15 min to obtain a clear solution. Ammonium chloride (88 mg, 1.6 mmol) was added by portions to the solution followed by zinc (108 mg, 1.6 mmol). Addition of zinc caused the yellow color of the solution to disappear immediately. The colorless solution was refluxed for 2 h. TLC of the reaction mixture showed complete conversion to a non polar material. The solution was filtered and precipitate was washed with ethanol (3×20 mL). The filtrate was concentrated to obtain an off-white solid which was redissolved in CH2Cl2 and washed with water (2×15 mL). The organic layer was dried over Na2SO4 and concentrated to yield the crude product which was purified by preparative TLC using (30% ethyl acetate:hexane). Pure product was obtained as an off-white solid. 1H NMR (CDCl3) δ 3.38 (s, 3H), 5.16 (s, 1H), 6.89-7.37 (m, 13H); 13C NMR (CDCl3) δ 33.29, 49.72, 112.93, 120.19, 121.36, 125.73, 128.67, 129.16, 129.26, 142.37, 151.04, 170.22.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
108 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[CH3:9][N+:10]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([C:24]([O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:25])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[CH:15]2.[Cl-].[NH4+]>C(O)C.C(Cl)Cl.[Zn]>[CH3:9][N:10]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]([C:24]([O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:25])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]1=2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.C[N+]1=C2C=CC=CC2=C(C2=CC=CC=C12)C(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
108 mg
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The colorless solution was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
precipitate was washed with ethanol (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an off-white solid which
WASH
Type
WASH
Details
washed with water (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C=2C=CC=CC2C(C2=CC=CC=C12)C(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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